

Spectroscopic Analysis of Dimethyl Terephthalate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl terephthalate*

Cat. No.: *B492978*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for **dimethyl terephthalate** (DMT), a key industrial chemical and a common building block in the synthesis of polyesters and other polymers. This document is intended to serve as a core reference for researchers and professionals involved in the characterization and quality control of this compound.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **dimethyl terephthalate**.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **dimethyl terephthalate** are characterized by their simplicity, owing to the molecule's symmetry. The chemical shifts are solvent-dependent.

Table 1: ^1H NMR Chemical Shift Data for **Dimethyl Terephthalate**

Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
CDCl ₃	~8.10	Singlet	4H	Aromatic (C ₆ H ₄)
~3.94	Singlet	6H	Methyl (-COOCH ₃)	
DMSO-d ₆	~8.00	Singlet	4H	Aromatic (C ₆ H ₄)
~3.88	Singlet	6H	Methyl (-COOCH ₃)	

Table 2: ¹³C NMR Chemical Shift Data for **Dimethyl Terephthalate**

Solvent	Chemical Shift (δ) ppm	Assignment
CDCl ₃	~166.2	Carbonyl (C=O)
~134.0	Aromatic (C-COOCH ₃)	
~129.6	Aromatic (CH)	
~52.4	Methyl (-COOCH ₃)	
DMSO-d ₆	~165.5	Carbonyl (C=O)
~133.8	Aromatic (C-COOCH ₃)	
~129.5	Aromatic (CH)	
~52.2	Methyl (-COOCH ₃)	

Infrared (IR) Spectroscopy

The IR spectrum of **dimethyl terephthalate** shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for **Dimethyl Terephthalate** (Solid, KBr Pellet/Nujol Mull).[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	C-H stretch (aromatic)
~2960	Medium	C-H stretch (methyl)
~1720	Strong	C=O stretch (ester)
~1435	Medium	C-H bend (methyl)
~1280	Strong	C-O stretch (ester)
~1110	Strong	C-O stretch (ester)
~875	Strong	C-H out-of-plane bend (para-substituted aromatic)
~730	Strong	C-H out-of-plane bend (para-substituted aromatic)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Accurately weigh approximately 5-20 mg of **dimethyl terephthalate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[\[2\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

2.1.2. ¹H NMR Spectroscopy - Instrumental Parameters

- Spectrometer: 400 MHz NMR Spectrometer.[3]
- Solvent: CDCl_3 or DMSO-d_6
- Number of Scans (Transients): 8 to 16
- Relaxation Delay: 1-5 seconds
- Pulse Width: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K (25 °C)
- Referencing: The residual solvent peak (CDCl_3 at 7.26 ppm; DMSO-d_6 at 2.50 ppm) is used as an internal reference.

2.1.3. ^{13}C NMR Spectroscopy - Instrumental Parameters

- Spectrometer: 100 MHz (for a 400 MHz ^1H instrument)
- Solvent: CDCl_3 or DMSO-d_6
- Number of Scans (Transients): 1024 to 4096 (or more, depending on concentration)
- Relaxation Delay: 2 seconds
- Pulse Program: Proton-decoupled
- Acquisition Time: 1-2 seconds
- Spectral Width: 0 to 200 ppm
- Temperature: 298 K (25 °C)
- Referencing: The solvent peak (CDCl_3 at 77.16 ppm; DMSO-d_6 at 39.52 ppm) is used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

- Thoroughly grind 1-2 mg of dry **dimethyl terephthalate** in an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
- Gently mix the DMT and KBr with a spatula, then grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet press die.
- Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

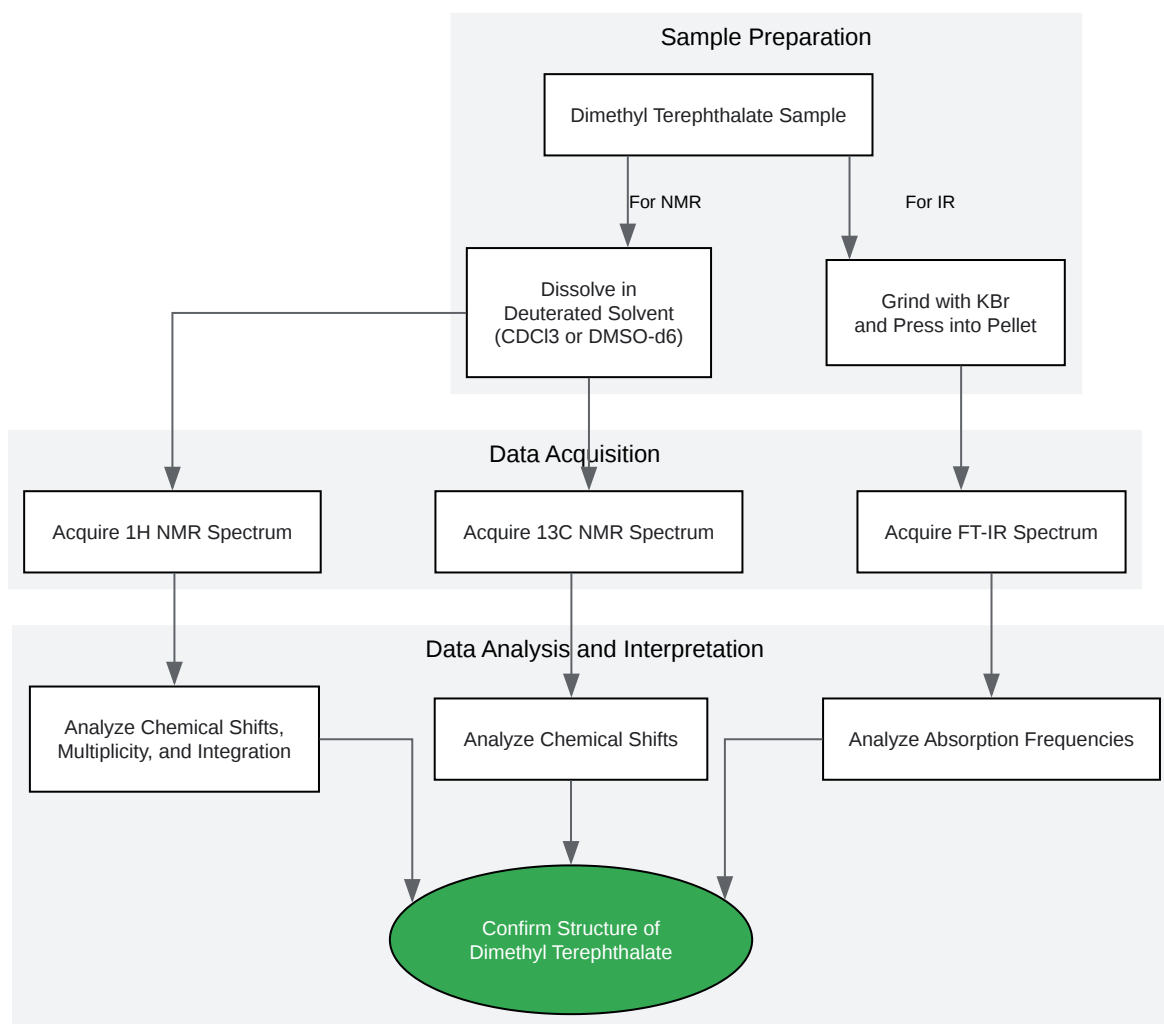
2.2.2. FT-IR Spectroscopy - Instrumental Parameters

- Spectrometer: A standard FT-IR spectrometer (e.g., Bruker Tensor 37).[\[4\]](#)
- Accessory: Transmission sample holder.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32.
- Background: A background spectrum should be collected using an empty sample holder or a pure KBr pellet. The sample spectrum is then ratioed against the background.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a **dimethyl terephthalate** sample.

Workflow for Spectroscopic Analysis of Dimethyl Terephthalate

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Caption: Logical workflow for the spectroscopic analysis of **Dimethyl Terephthalate**.

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